Lipophilicity Profile: A Measured Advantage Over Simpler N1-Substituted Analogs
The target compound exhibits a consensus LogP of 1.91, which is significantly higher than that of 4-bromo-1H-pyrazole (LogP ~1.21) and 4-bromo-1-methyl-1H-pyrazole (LogP ~1.21) [1]. This difference of +0.70 Log units corresponds to an approximately 5-fold increase in octanol-water partition coefficient, indicating a more balanced lipophilicity that is favorable for membrane permeability while maintaining aqueous solubility [2]. This intermediate LogP value is within the optimal range for drug-like molecules (typically 1–3), making it a more suitable starting point for lead optimization compared to the more polar or less substituted analogs.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Consensus LogP = 1.91 |
| Comparator Or Baseline | 4-Bromo-1H-pyrazole (LogP = 1.207) and 4-Bromo-1-methyl-1H-pyrazole (LogP = 1.213) |
| Quantified Difference | ΔLogP = +0.70 (approx. 5-fold increase in partition coefficient) |
| Conditions | Calculated using multiple algorithms; values averaged from five methods (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) |
Why This Matters
Optimized lipophilicity directly influences compound permeability, solubility, and in vivo pharmacokinetic behavior, which is critical for selecting a lead scaffold in drug discovery.
- [1] ChemBase. (n.d.). 4-Bromo-1-methyl-1H-pyrazole. CAS 15803-02-8. Retrieved from https://www.chembase.cn/ View Source
- [2] Calculated using the relationship ΔLogP = log(partition ratio), where a difference of 0.7 corresponds to a ratio of approximately 10^0.7 ≈ 5. View Source
